molecular formula C18H14N4OS B2783498 N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257546-44-3

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2783498
CAS No.: 1257546-44-3
M. Wt: 334.4
InChI Key: KHICXQGLXKWLBI-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core, a phenyl group, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions One common method includes the initial formation of the benzo[c][1,2,5]thiadiazole core through a cyclization reactionThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[c][1,2,5]thiadiazole derivatives, such as:

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-18(19-14-9-6-10-15-16(14)21-24-20-15)17(22-11-4-5-12-22)13-7-2-1-3-8-13/h1-12,17H,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHICXQGLXKWLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC3=NSN=C32)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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